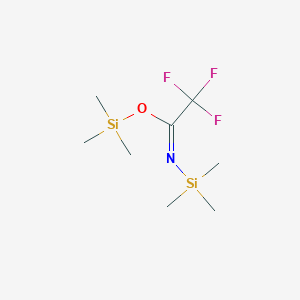
Bis(trimethylsilyl)trifluoroacetamide
Descripción general
Descripción
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a chemical reagent used extensively in the field of analytical chemistry for the derivatization of various compounds. It is particularly useful in preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis by transforming non-volatile compounds into volatile derivatives .
Synthesis Analysis
The synthesis of BSTFA-related compounds involves silyl-proton exchange reactions, which are known to proceed rapidly and quantitatively under mild conditions. This process is utilized for the preparative silylation of a wide range of functional groups, including amides, ureas, amino acids, phenols, carboxylic acids, and enols. Silylation serves as a protective measure and aids in the generation of reactive intermediates .
Molecular Structure Analysis
BSTFA is used to derivatize estrogens like estrone (E1) and 17alpha-ethinylestradiol (EE2) by forming trimethylsilyl (TMS) derivatives. However, it has been reported that during this process, the TMS derivatives of EE2 can partially convert to their respective E1 derivatives, indicating a potential issue with the stability of these derivatives .
Chemical Reactions Analysis
BSTFA and related compounds are involved in various chemical reactions. For instance, BSTFA can be used to silylate lipolysis products for gas-liquid chromatography without the need for prior conversion of free fatty acids to methyl esters . Additionally, bis(trimethylsilyl)mercury, a related compound, reacts with perfluoro-olefins and -acetylenes under ultraviolet irradiation to replace vinylic fluorine atoms with trimethylsilyl groups . The reaction of BSTFA with polyfluoro-olefins has also been studied, showing that it can form adducts with chlorotrifluoroethylene .
Physical and Chemical Properties Analysis
BSTFA is characterized by its ability to form volatile derivatives that elute as sharp peaks in gas chromatography, which is advantageous for trace analysis. The volatility of these derivatives eliminates the need for evaporation of excess reagent and by-products, reducing the potential for analytical errors . The physical properties of BSTFA derivatives have been studied using techniques like 29Si-NMR spectroscopy, which also provides insights into the strength of related superacids .
Aplicaciones Científicas De Investigación
1. Application in Environmental Science and Ecological Toxicology
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used in the field of environmental science and ecological toxicology, particularly for the derivatization of hydroxyl and ketone groups in steroids. This application is crucial for analyzing steroid estrogens in environmental samples, such as natural water, sewage, sediment, and activated sludge. BSTFA aids in creating trimethylsilyl (TMS) derivatives, enhancing the efficiency of analytical procedures (H. Bi, 2015).
2. Use in Derivatization for Chromatographic Analysis
BSTFA is used for the trifluoroacetylation of various functional groups, such as amine, hydroxyl, and thiol groups, under mild, non-acidic conditions. This process is significant in producing neutral trifluoroacetamides, which are crucial for gas chromatography, aiding in the separation and analysis of complex samples (M. Donike, 1973).
3. Improving Sensitivity and Selectivity in GC-MS
In gas chromatography-mass spectrometry (GC-MS) analysis, BSTFA is employed to form derivatives of compounds like secondary amines. The use of BSTFA, sometimes in conjunction with dimethylformamide (DMF), leads to the formation of specific derivatives that can be useful for analytical applications, although caution is advised due to potential undesired reactions (S. K. Sethi, P. Crain, J. McCloskey, 1983).
4. Analysis of Environmental Contaminants
BSTFA's role in improving the detection and quantification of environmental contaminants, such as chlorinated bisphenol A in human plasma, is noteworthy. Its use in solid-phase microextraction (SPME) methods enhances the chromatographic properties and sensitivity of the analytical process, demonstrating its versatility in environmental and biomedical sciences (M. del Olmo et al., 2005).
5. Examination of Biochemical Compounds
BSTFA is instrumental in the examination of biochemical compounds like amino acids and estrogens. Its application in derivatization processes facilitates the gas chromatographic analysis of these compounds, although its suitability can vary depending on the specific analytical conditions and the nature of the compounds under study (T. Sobolevsky et al., 2003).
6. Metabolomics Studies
In the field of metabolomics, particularly in the study of leukemia cells, BSTFA has been shown to be effective in the derivatization of intracellular metabolites. The choice of derivatization agent can significantly impact the number of detected metabolites, extraction efficiency, and repeatability, making BSTFA a valuable tool for robust and reproducible metabolomic analysis (H. Yue et al., 2018).
Mecanismo De Acción
Target of Action
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an organosilicon compound that primarily targets hydroxyl groups in various organic compounds . It is often used to convert these hydroxyl groups to trimethylsilyl ether groups .
Mode of Action
BSTFA interacts with its targets (hydroxyl groups) through a process known as silylation . In this process, BSTFA replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (–Si(CH3)3) group . The reaction can be represented as follows:
ROH+CF3C(OSiMe3)NSiMe3→CF3C(O)NH(SiMe3)+ROSiMe3ROH + CF3C(OSiMe3)NSiMe3 → CF3C(O)NH(SiMe3) + ROSiMe3 ROH+CF3C(OSiMe3)NSiMe3→CF3C(O)NH(SiMe3)+ROSiMe3
where R represents the rest of the organic molecule, and Me represents a methyl group (CH3) .
Biochemical Pathways
The primary biochemical pathway affected by BSTFA is the conversion of hydroxyl groups to trimethylsilyl ether groups . This conversion increases the volatility of the original compounds, making them more amenable to analysis or further manipulation . For instance, silylated derivatives are more easily analyzed with gas chromatography .
Pharmacokinetics
It’s known that bstfa is a liquid at room temperature with a boiling point of 45-50 °c at 14 mmhg . It has a density of 0.969 g/mL at 25 °C . These properties may influence its bioavailability and distribution in a system.
Result of Action
The primary result of BSTFA’s action is the formation of trimethylsilyl ether derivatives from compounds containing hydroxyl groups . These derivatives are more volatile than their hydroxyl precursors, making them more suitable for certain types of analysis, such as gas chromatography .
Action Environment
BSTFA is a colorless liquid that is very sensitive to traces of water or alcohols . Therefore, the presence of these substances in the environment can influence BSTFA’s action, efficacy, and stability. It should be handled under dry conditions . Furthermore, BSTFA is flammable, so it should be kept away from open flames, hot surfaces, and sources of ignition .
Safety and Hazards
Direcciones Futuras
BSTFA is used in various fields such as the synthesis of pharmaceutical intermediates and the analysis of water-soluble organics in atmospheric aerosols . It is also used in metabolomic profiling of human plasma using GC–MS . Furthermore, it is creatively proposed to employ BSTFA as an electrolyte additive to stabilize the solid electrolyte interface .
Propiedades
IUPAC Name |
trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBLONWWXQEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015789 | |
| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bstfa | |
CAS RN |
25561-30-2 | |
| Record name | Bis(trimethylsilyl)trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25561-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025561302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BSTFA?
A1: The molecular formula of BSTFA is C8H18F3NOSi2, and its molecular weight is 257.4 g/mol.
Q2: How does BSTFA interact with its target molecules?
A2: BSTFA acts as a silylating agent. It replaces active hydrogens (e.g., in -OH, -COOH, -NH2 groups) in target molecules with trimethylsilyl (TMS) groups. This derivatization process often enhances the volatility and thermal stability of the target compounds, making them suitable for GC analysis. [, , , ]
Q3: Why is silylation important in analytical techniques like GC-MS?
A3: Many organic compounds, especially those with polar functional groups, are not volatile enough or decompose at high temperatures, making them unsuitable for direct GC analysis. Silylation with BSTFA converts these compounds into more volatile and thermally stable derivatives, enabling their separation and detection by GC-MS. [, , , ]
Q4: What are some common applications of BSTFA in analytical chemistry?
A4: BSTFA finds extensive use in analyzing various compounds, including:
- Environmental pollutants: BSTFA derivatization helps determine the presence and concentration of various pollutants in water and soil samples. For example, it's been used to analyze phenolic brominated flame retardants [], chlorinated acid herbicides [], alkylphenol metabolites [], and estrogens [, ].
- Pharmaceuticals and metabolites: BSTFA allows the analysis of drugs and their metabolites in biological samples like blood and urine. Examples include the determination of methadone, heroin and their metabolites in hair [], methylmalonic acid in serum [], and ethambutol in biological fluids [].
- Food contaminants: BSTFA derivatization enables the analysis of contaminants like patulin in apple juice [] and pesticide residues in edible oils [].
- Tobacco components: BSTFA is used to analyze various components in tobacco, such as volatile and semi-volatile organic acids [], phytosterols [], and saccharides, propylene glycol, and glycerin [].
Q5: How does the presence of a catalyst affect the reaction of BSTFA with target molecules?
A5: Adding a catalyst, such as trimethylchlorosilane (TMCS), can significantly enhance the reactivity of BSTFA. This allows for faster and more complete derivatization reactions, even at lower temperatures. [, , , ]
Q6: How does the choice of solvent affect BSTFA derivatization?
A8: The solvent choice can significantly influence the efficiency and selectivity of BSTFA derivatization. Some solvents, like pyridine, can act as catalysts, while others may interfere with the reaction or the subsequent GC analysis. [, , , , ]
Q7: Are there any limitations to using BSTFA?
A7: While BSTFA is a versatile reagent, some limitations include:
- Moisture sensitivity: BSTFA readily hydrolyzes in the presence of moisture, forming trifluoroacetamide and hexamethyldisiloxane as byproducts. These byproducts can interfere with GC analysis, making anhydrous conditions essential for successful derivatization. [, , ]
- Limited stability of some derivatives: While silylation generally improves thermal stability, some TMS derivatives may have limited stability and should be analyzed promptly after preparation. [, ]
Q8: What are some alternatives to BSTFA for derivatization?
A8: Alternatives to BSTFA include:
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Similar reactivity to BSTFA, but its byproduct, N-methyltrifluoroacetamide, is more volatile and less likely to interfere with GC analysis. [, , ]
- Alkyl chloroformates: These reagents, like propyl chloroformate, offer an alternative derivatization strategy, particularly for analyzing compounds like cannabinoids in biological samples. []
Q9: What are the safety precautions when handling BSTFA?
A11: BSTFA is corrosive and moisture-sensitive. It should be handled with care using appropriate personal protective equipment, such as gloves and eye protection, in a well-ventilated area. Contact with skin or eyes should be avoided, and any spills should be cleaned up immediately according to established safety protocols. []
Q10: What is the environmental impact of BSTFA?
A12: While there's limited research on the specific environmental impact of BSTFA, responsible handling and disposal are crucial. It's essential to follow proper laboratory waste management practices and explore recycling options whenever possible. []
Q11: What are some future research directions related to BSTFA?
A11: Future research can focus on:
- Developing more efficient and selective silylation reagents: This could involve exploring novel catalysts and reaction conditions to improve derivatization efficiency and minimize byproduct formation. [, ]
- Expanding the applications of BSTFA derivatization: This includes exploring its use in analyzing emerging contaminants, developing novel analytical methods for challenging matrices, and optimizing its application in various fields like metabolomics and food safety. [, , , , , , , , , , , , ]
- Investigating the environmental fate and potential toxicity of BSTFA and its derivatives: This information is crucial for assessing the risks associated with its use and developing strategies for its safe and sustainable application. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)

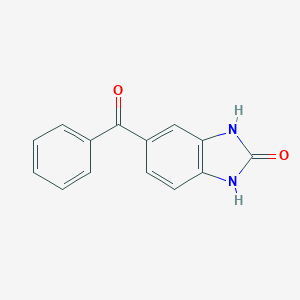

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)


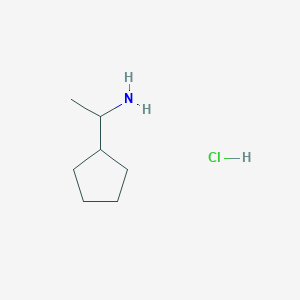

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
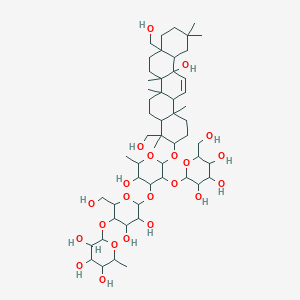
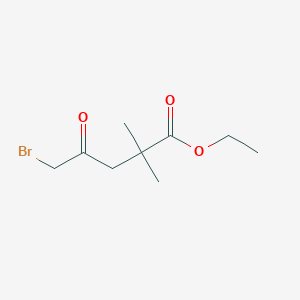
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)